N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions to form the benzoxazine ring.
Sulfonylation: The benzoxazine intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: The final step involves the reaction of the sulfonylated benzoxazine with 3,5-dimethylaniline to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzoxazine ring can also interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzenesulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 4-(Benzenesulfonyl)-N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 4-(Benzenesulfonyl)-N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Uniqueness
4-(Benzenesulfonyl)-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the presence of both the benzenesulfonyl and 3,5-dimethylphenyl groups. These groups confer specific chemical and biological properties, making it distinct from other benzoxazine derivatives. The combination of these functional groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C23H22N2O4S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-16-12-17(2)14-18(13-16)24-23(26)22-15-25(20-10-6-7-11-21(20)29-22)30(27,28)19-8-4-3-5-9-19/h3-14,22H,15H2,1-2H3,(H,24,26) |
InChI Key |
PWAHXKSQQUBGJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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